Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate
CAS No.: 618069-72-0
Cat. No.: VC16168862
Molecular Formula: C26H18ClNO3
Molecular Weight: 427.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618069-72-0 |
|---|---|
| Molecular Formula | C26H18ClNO3 |
| Molecular Weight | 427.9 g/mol |
| IUPAC Name | ethyl 3-(4-chlorobenzoyl)naphtho[2,1-e]indolizine-1-carboxylate |
| Standard InChI | InChI=1S/C26H18ClNO3/c1-2-31-26(30)21-15-24(25(29)17-7-10-18(27)11-8-17)28-22-13-9-16-5-3-4-6-19(16)20(22)12-14-23(21)28/h3-15H,2H2,1H3 |
| Standard InChI Key | ALZWEPHACKJGRB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Cl)C=CC5=CC=CC=C53 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzo[f]pyrrolo[1,2-a]quinoline core, a polycyclic system comprising a quinoline ring fused to a pyrrole moiety and an additional benzene ring. The 4-chlorobenzoyl group is attached at position 3, while an ethyl ester occupies position 1 (Figure 1). The IUPAC name, ethyl 3-(4-chlorobenzoyl)naphtho[2,1-e]indolizine-1-carboxylate, reflects this arrangement.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 618069-72-0 |
| Molecular Formula | |
| Molecular Weight | 427.9 g/mol |
| IUPAC Name | Ethyl 3-(4-chlorobenzoyl)naphtho[2,1-e]indolizine-1-carboxylate |
| Canonical SMILES | CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Cl)C=CC5=CC=CC=C53 |
Spectral Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into its structure:
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-NMR: Aromatic protons resonate between δ 8.51–7.54 ppm, with distinct singlets for the methyl (δ 2.79 ppm) and ethyl groups (δ 1.41–1.37 ppm).
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IR: Peaks at 2212 cm (C≡N stretch), 1701 cm (ester C=O), and 1626 cm (benzoyl C=O) confirm functional groups .
Synthesis and Manufacturing
Conventional Multi-Step Synthesis
The synthesis involves two primary stages:
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Formation of the Pyrroloquinoline Framework: Cyclization of 4-methylquinoline with alkynes (e.g., ethyl propiolate) under basic conditions generates the core structure.
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Acylation: Reaction with 4-chlorobenzoyl chloride introduces the chlorobenzoyl substituent.
Table 2: Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Traditional Acylation | 4-Chlorobenzoyl chloride, Base, Solvent | 81 |
| Microwave-Assisted | TEA, Acetonitrile, 100°C | 81 |
Eco-Friendly Approaches
Recent advancements emphasize green chemistry principles. Microwave-assisted synthesis using triethylamine (TEA) in minimal acetonitrile reduces reaction times to 6 minutes at 100°C, achieving comparable yields (81%) while minimizing solvent waste .
Analytical and Computational Characterization
X-Ray Crystallography
Single-crystal X-ray diffraction of analog 6c (methyl ester derivative) confirmed planar geometry and intermolecular π-π stacking, which may enhance DNA-binding capabilities .
Computational Modeling
Density Functional Theory (DFT) calculations predict high electron density at the chlorobenzoyl group, correlating with electrophilic reactivity in biological systems .
Applications and Future Directions
Therapeutic Development
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Oncology: Optimize derivatives for selective cytotoxicity via structural modifications (e.g., substituting the ethyl ester with bulkier groups).
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Inflammation: Evaluate in vivo efficacy in murine models of chronic inflammation.
Synthetic Innovations
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Scale-up eco-friendly protocols using continuous-flow reactors.
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Explore biocatalytic methods for enantioselective synthesis.
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